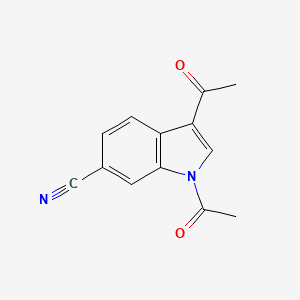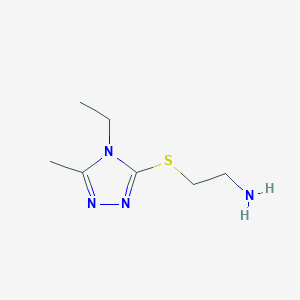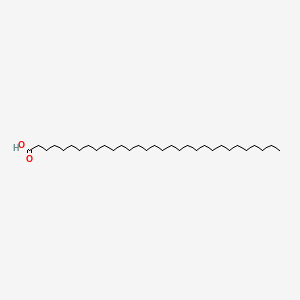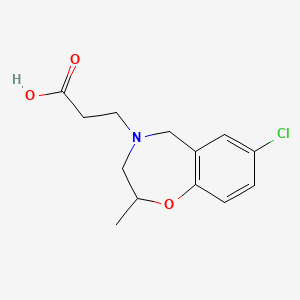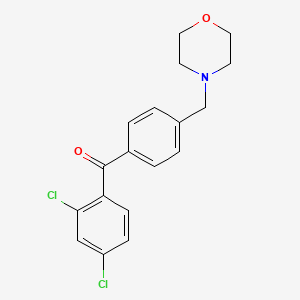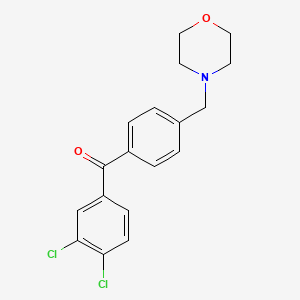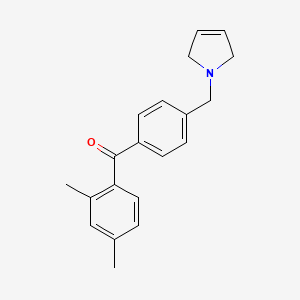
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone, also known as 4-Pyrrolidin-2-yl-2,4-dimethylphenylmethanone, is an important organic compound that has a wide range of applications in the field of scientific research. This compound is used in the synthesis of various drugs, as well as in the synthesis of other organic compounds. Additionally, 4-(2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone has been studied for its potential to act as an anti-inflammatory agent, and its mechanism of action has been studied in detail.
Wissenschaftliche Forschungsanwendungen
Summary of the Application
This compound is synthesized through the reaction of 4-aminobenzenesulfonamide with maleic anhydride, which forms (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid. This acid then reacts with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .
Methods of Application or Experimental Procedures
The synthesis involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride, followed by a reaction with p-toluenesulfonic acid .
Results or Outcomes
The synthesized compound enters the aza-Michael reaction with secondary amines to form 4-[3-(N,N-dialkylamino)]-2,5-dioxo-2,3,4,5-tetrahydro-1H-pyrrole-1-yl)benzenesulfonamides .
2. Monoclonal Antibody Production in Chinese Hamster Ovary Cell Culture
Summary of the Application
The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide has been found to improve monoclonal antibody production in Chinese hamster ovary cells .
Methods of Application or Experimental Procedures
The compound was added to the culture of Chinese hamster ovary cells that were producing monoclonal antibodies .
Results or Outcomes
The compound suppressed cell growth and increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
3. Enhancement of Anti-Stress Response
Summary of the Application
The compound is used to enhance the body’s anti-stress response, especially oxidative stress, cold and heat stress-induced ascites, and nutritional stress caused by imbalances in digestion and absorption rates and decreased growth rates .
Methods of Application or Experimental Procedures
The compound is administered to animals to improve fur quality, making it shiny, oily, and smooth, effectively increasing the commercial value of the animals .
Results or Outcomes
The compound effectively reduces the mortality rate caused by stress during transportation and reduces the incidence of PSE meat caused by slaughter stress .
4. Structure Determination of 4-Carboxyphenylmaleimide
Summary of the Application
The structure determination of 4-carboxyphenylmaleimide, which is part of a series of structure determinations on phenylmaleimide derivatives .
Methods of Application or Experimental Procedures
The structure of the compound was determined using X-ray crystallography and DFT studies .
Results or Outcomes
There is considerable interest in the development of N-substituted maleimides .
5. Enhancement of Anti-Stress Response
Summary of the Application
The compound is used to enhance the body’s anti-stress response, especially oxidative stress, cold and heat stress-induced ascites, and nutritional stress caused by imbalances in digestion and absorption rates and decreased growth rates .
Methods of Application or Experimental Procedures
The compound is administered to animals to improve fur quality, making it shiny, oily, and smooth, effectively increasing the commercial value of the animals .
Results or Outcomes
The compound effectively reduces the mortality rate caused by stress during transportation and reduces the incidence of PSE meat caused by slaughter stress .
6. Structure Determination of 4-Carboxyphenylmaleimide
Summary of the Application
The structure determination of 4-carboxyphenylmaleimide, which is part of a series of structure determinations on phenylmaleimide derivatives .
Methods of Application or Experimental Procedures
The structure of the compound was determined using X-ray crystallography and DFT studies .
Results or Outcomes
There is considerable interest in the development of N-substituted maleimides .
Safety And Hazards
Eigenschaften
IUPAC Name |
[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-15-5-10-19(16(2)13-15)20(22)18-8-6-17(7-9-18)14-21-11-3-4-12-21/h3-10,13H,11-12,14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULIYJEAKEKCTDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643032 |
Source


|
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,4-dimethylphenyl)methanone | |
CAS RN |
898764-13-1 |
Source


|
| Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl](2,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00643032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1359440.png)


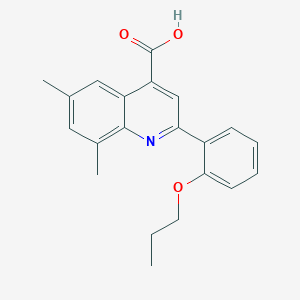
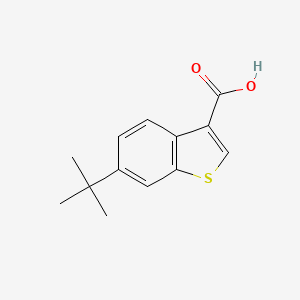
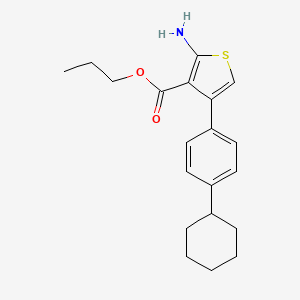
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1359451.png)
